molecular formula C16H18N4OS B12487601 (3,5-dimethyl-1H-pyrazol-1-yl)[4-(propan-2-yl)-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanone

(3,5-dimethyl-1H-pyrazol-1-yl)[4-(propan-2-yl)-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanone

Cat. No.: B12487601
M. Wt: 314.4 g/mol
InChI Key: DHVKFHRCFWDKMD-UHFFFAOYSA-N
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Description

5-(3,5-dimethylpyrazole-1-carbonyl)-4-isopropyl-2-(pyrrol-1-yl)-1,3-thiazole is a heterocyclic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrazole, pyrrole, and thiazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,5-dimethylpyrazole-1-carbonyl)-4-isopropyl-2-(pyrrol-1-yl)-1,3-thiazole typically involves multi-step organic reactions. One common method involves the condensation of 3,5-dimethylpyrazole with isopropyl isothiocyanate to form an intermediate, which is then cyclized with pyrrole under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

5-(3,5-dimethylpyrazole-1-carbonyl)-4-isopropyl-2-(pyrrol-1-yl)-1,3-thiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the pyrazole, pyrrole, or thiazole rings are replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Halogenating agents, alkylating agents, solvents like dichloromethane or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

5-(3,5-dimethylpyrazole-1-carbonyl)-4-isopropyl-2-(pyrrol-1-yl)-1,3-thiazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator, contributing to the development of new therapeutic agents.

    Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties, making it a candidate for drug development.

    Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 5-(3,5-dimethylpyrazole-1-carbonyl)-4-isopropyl-2-(pyrrol-1-yl)-1,3-thiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    5-(3,5-dimethylpyrazole-1-carbonyl)-3,4-dimethylcyclohex-3-en-1-yl-(3,5-dimethylpyrazol-1-yl)methanone: Another compound with a similar pyrazole and thiazole structure.

    1-(2-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives: Compounds with similar biological activities and structural features.

Uniqueness

5-(3,5-dimethylpyrazole-1-carbonyl)-4-isopropyl-2-(pyrrol-1-yl)-1,3-thiazole stands out due to its unique combination of pyrazole, pyrrole, and thiazole rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C16H18N4OS

Molecular Weight

314.4 g/mol

IUPAC Name

(3,5-dimethylpyrazol-1-yl)-(4-propan-2-yl-2-pyrrol-1-yl-1,3-thiazol-5-yl)methanone

InChI

InChI=1S/C16H18N4OS/c1-10(2)13-14(15(21)20-12(4)9-11(3)18-20)22-16(17-13)19-7-5-6-8-19/h5-10H,1-4H3

InChI Key

DHVKFHRCFWDKMD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C(=O)C2=C(N=C(S2)N3C=CC=C3)C(C)C)C

Origin of Product

United States

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